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Core Science & Biosynthesis

Foundational

PQR620: A Next-Generation mTORC1/2 Inhibitor – Selectivity Profile and Technical Methodologies

Executive Summary The mammalian target of rapamycin (mTOR) is a master regulatory kinase that integrates environmental cues to govern cell growth, proliferation, and survival. While first-generation allosteric inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mammalian target of rapamycin (mTOR) is a master regulatory kinase that integrates environmental cues to govern cell growth, proliferation, and survival. While first-generation allosteric inhibitors (rapalogs) only partially inhibit mTOR Complex 1 (mTORC1), second-generation ATP-competitive inhibitors target both mTORC1 and mTORC2. However, developing selective mTOR inhibitors is notoriously difficult due to the highly conserved ATP-binding pockets across the PI3K-related kinase (PIKK) family.1[1]. Engineered to overcome the limitations of dual PI3K/mTOR inhibitors, PQR620 exhibits an exceptionally clean kinome profile, making it a critical tool for isolating mTOR-dependent phenotypes in oncology and neurology. This whitepaper details the structural causality behind its selectivity, synthesizes its quantitative pharmacodynamic profile, and provides self-validating experimental protocols for kinome profiling.

Structural Biology & Rational Design: The Causality of Selectivity

PQR620 was rationally designed by optimizing the dual PI3K/mTOR inhibitor bimiralisib (PQR309)[2]. To eliminate PI3K binding while retaining the ability to cross the blood-brain barrier, two critical structural modifications were engineered:

  • Difluoromethyl Substitution: The trifluoromethyl group of PQR309 was replaced with a difluoromethyl group. This subtle change optimized the electronic properties of the molecule, increasing its intrinsic affinity for the mTOR ATP-binding pocket[3].

  • Bridged Morpholines for Hinge Region Engagement: The primary driver of PQR620's selectivity is the introduction of a bulky bridged morpholine (3-oxa-8-azabicyclo[3.2.1]octane). Computational and structural biology studies reveal that the mTOR hinge region contains a deeper pocket (governed by the Leu2354 residue) compared to the shallower pocket of PI3Kγ (governed by Phe961)[4]. The bridged morpholine perfectly accommodates the deeper mTOR pocket but causes severe steric clashes in PI3K isoforms. This structural incompatibility drives a5[5].

Signaling PI3K PI3K AKT AKT (PKB) PI3K->AKT Activates mTORC1 mTORC1 (mTOR-Raptor) AKT->mTORC1 Activates via TSC1/2 S6K1 S6K1 / pS6 mTORC1->S6K1 Phosphorylates 4 4 mTORC1->4 mTORC2 mTORC2 (mTOR-Rictor-Sin1) mTORC2->AKT Phosphorylates Ser473 PQR620 PQR620 (Dual TORC1/2 Inhibitor) PQR620->mTORC1 Inhibits PQR620->mTORC2 Inhibits Proliferation Cell Proliferation & Survival S6K1->Proliferation Promotes EBP1 Phosphorylates EBP1->Proliferation Promotes

Caption: Figure 1: mTORC1/2 signaling pathway and dual orthosteric inhibition by PQR620.

Quantitative Selectivity & Pharmacodynamic Profile

The translation of PQR620's structural design into measurable biochemical and cellular efficacy is summarized below. The compound acts as a highly potent inhibitor of both mTOR complexes, effectively blocking the phosphorylation of downstream effectors S6 (mTORC1) and AKT (mTORC2).

Target / MetricAssay TypeValue / Result
mTOR Biochemical Binding ( Ki​ )10.8 nM
PI3Kα Biochemical Selectivity389-fold to >1000-fold selectivity over mTOR
pPKB / pAKT (Ser473) Cellular Target Engagement ( IC50​ )190 nM (0.19 µM)
pS6 (Ser235/236) Cellular Target Engagement ( IC50​ )85.2 nM (0.085 µM)
Lymphoma (56 cell lines) Cellular Proliferation ( IC50​ )Median 250 nM
Blood-Brain Barrier Pharmacokinetics (In Vivo) Cmax​ in brain reached in 30 min; t1/2​ > 5h

Data aggregated from 3[3] and 2[2].

Kinome-Wide Specificity & Off-Target Analysis

Beyond the PI3K/mTOR family, PQR620 exhibits an exceptionally clean kinome profile. When screened against a DiscoverX scanMAX panel containing 456 diverse wild-type kinases,3[3]. This metric indicates that at a massive 10 µM dose, only 0.5% of the human kinome showed significant off-target binding.

Furthermore, PQR620 demonstrated negligible activity against unrelated receptors, enzymes (e.g., COX1, PDE4D2), and ion channels (including hERG), significantly minimizing the risk of cardiotoxicity or off-target adverse events during in vivo applications[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic explanations (causality) for why specific steps are required to accurately measure PQR620's selectivity and efficacy.

Thermodynamic Kinase Selectivity Profiling (KINOMEscan)

Causality: Traditional enzymatic assays measure substrate turnover, which can be skewed by ATP concentration variations. The KINOMEscan is an active-site directed competition binding assay. By measuring the amount of kinase bound to an immobilized ligand in the presence of PQR620, we calculate true thermodynamic dissociation constants ( Kd​ ). The use of T7 bacteriophage acts as a biological barcode; qPCR detection of the phage DNA provides an exponential readout of kinase concentration, far exceeding the sensitivity of optical assays.

Step-by-Step Methodology:

  • Preparation: Express the target kinases as fusion proteins with T7 bacteriophage in E. coli.

  • Immobilization: Bind biotinylated active-site directed bait ligands to streptavidin-coated magnetic beads.

  • Competitive Incubation: Combine the kinase-tagged phage, the ligand-bound beads, and PQR620 (using an 11-point 3-fold serial dilution starting at 10 µM) in 1x binding buffer. Incubate for 1 hour at room temperature. Logic: PQR620 competes with the bait for the kinase active site.

  • Binary Separation (Wash): Wash the beads extensively with buffer. Logic: This physically removes PQR620-bound kinases (which remain in the supernatant) from bait-bound kinases (which remain on the beads).

  • Elution & Quantification: Elute the remaining bound kinases from the beads and quantify the viral load via qPCR targeting the T7 phage tag.

  • Validation: Calculate the Kd​ using the Hill equation. A lower qPCR signal correlates with higher PQR620 affinity.

Workflow Prep 1. Prepare Kinase-Tagged T7 Phage Incubate 3. Incubate Phage, Bait & PQR620 Prep->Incubate Immobilize 2. Immobilize Bait Ligand on Beads Immobilize->Incubate Wash 4. Wash Unbound Kinases Incubate->Wash Elute 5. Elute & qPCR Quantification Wash->Elute

Caption: Figure 2: KINOMEscan competitive binding workflow for thermodynamic kinase profiling.

Intracellular Target Engagement via In-Cell Western Assay

Causality: Traditional Western blotting requires cell lysis, which disrupts the spatial dynamics of kinase signaling and exposes phosphoproteins to endogenous phosphatases. The In-Cell Western assay mitigates this by fixing cells immediately, instantly "freezing" the phosphorylation state of S6 and AKT. This ensures the resulting IC50​ values reflect true intracellular target engagement rather than lysis-induced artifacts.

Step-by-Step Methodology:

  • Seeding: Seed A2058 melanoma cells (or appropriate lymphoma lines) in 96-well optical bottom plates and incubate overnight at 37°C.

  • Treatment: Treat cells with PQR620 (serial dilutions from 10 µM to 0.1 nM) for 2 hours.

  • Fixation: Immediately add 4% paraformaldehyde (PFA) for 20 minutes. Logic: Formaldehyde rapidly cross-links proteins, halting kinase/phosphatase activity and preserving the pS6/pAKT state.

  • Permeabilization: Wash and permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Probing: Block with Odyssey Blocking Buffer, then incubate overnight at 4°C with primary antibodies against p-S6 (Ser235/236) and p-AKT (Ser473).

  • Detection & Normalization: Incubate with near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW) and a total protein stain (e.g., CellTag 700) for 1 hour. Scan on a near-infrared imaging system. Normalize the phospho-signal to the total protein signal to validate that signal reduction is due to kinase inhibition, not cell death.

References

  • Frontiers in Oncology - The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - 1

  • ACS Publications - Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - 3

  • MedChemExpress - PQR620 | mTORC1/2 Inhibitor - 5

  • Selleck Chemicals - PQR620 | mTOR inhibitor | CAS 1927857-56-4 - 6

  • MDPI - The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - 2

  • PubMed Central (PMC) - Chemical and Structural Strategies to Selectively Target mTOR Kinase - 4

Sources

Exploratory

Structure-activity relationship of PQR620 and its analogs.

Title: Engineering CNS-Penetrant mTOR Selectivity: A Structure-Activity Relationship (SAR) Whitepaper on PQR620 and its Analogs Introduction / Executive Summary The mechanistic target of rapamycin (mTOR) is a master regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering CNS-Penetrant mTOR Selectivity: A Structure-Activity Relationship (SAR) Whitepaper on PQR620 and its Analogs

Introduction / Executive Summary The mechanistic target of rapamycin (mTOR) is a master regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies and neurological disorders, including Tuberous Sclerosis Complex (TSC)[1]. While first-generation inhibitors (rapalogs) provided proof-of-concept, their allosteric nature fails to fully suppress mTORC1 and mTORC2 signaling. Furthermore, achieving high selectivity for mTOR over the structurally homologous phosphoinositide 3-kinases (PI3Ks) while maintaining blood-brain barrier (BBB) penetrance has remained a formidable medicinal chemistry challenge[2]. This whitepaper dissects the rational design, structure-activity relationship (SAR), and experimental validation of PQR620, a highly potent, selective, and brain-penetrant ATP-competitive mTOR inhibitor, and traces its evolutionary trajectory to next-generation analogs like PQR626[3].

Mechanistic Rationale & Pathway Architecture mTOR operates in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 regulates translation via S6K, while mTORC2 directly phosphorylates AKT at Ser473, creating a feedback loop that promotes survival[2]. Dual PI3K/mTOR inhibitors often suffer from dose-limiting toxicities due to off-target kinase inhibition. By selectively targeting the ATP-binding cleft of mTOR, PQR620 achieves profound pathway suppression without the broad metabolic disruptions associated with pan-PI3K inhibition[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Production TSC TSC1 / TSC2 Complex AKT->TSC Phosphorylation (Inhibitory) mTORC1 mTORC1 TSC->mTORC1 GAP Activity (Inhibitory) S6K S6K1 / pS6 mTORC1->S6K Phosphorylation (Activating) mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 PQR620 PQR620 (Selective mTOR Inhibitor) PQR620->mTORC1 ATP-competitive Inhibition PQR620->mTORC2 ATP-competitive Inhibition

Diagram 1: PI3K/AKT/mTOR signaling cascade and the dual mTORC1/2 inhibitory mechanism of PQR620.

Structure-Activity Relationship (SAR) Evolution The discovery of PQR620 was driven by a ligand-based SAR optimization starting from the dual PI3K/mTOR inhibitor PQR309 (bimiralisib)[4]. The core objective was to engineer steric and electronic properties that exploit the subtle differences in the ATP-binding pockets of mTOR and PI3K.

  • Electronic Tuning via Difluoromethylation : The substitution of the trifluoromethyl ( CF3​ ) group in PQR309 with a difluoromethyl ( CHF2​ ) group was a watershed moment. The CHF2​ moiety establishes a critical dipole interaction with the Glu2190 residue specific to the mTOR kinase domain, while simultaneously inducing steric clashes within the PI3K binding pocket. This single modification dramatically shifted the selectivity profile towards mTOR[4].

  • Hinge-Region Morpholine Optimization : To further abrogate PI3K binding, bulky, bridged morpholine derivatives were introduced onto the triazine core. The incorporation of two symmetrically substituted 3-oxa-8-azabicyclo[3.2.1]octan-8-yl groups yielded PQR620. This configuration forces a ligand exchange where the oxygen atom of the bridged morpholine forms a hydrogen bond with the mTOR hinge region, resulting in a >1000-fold selectivity for mTOR over PI3K α [5].

  • Overcoming Metabolic Liabilities (The PQR626 Analog) : While PQR620 demonstrated excellent efficacy in xenograft and TSC models, its ethylene-bridged morpholines presented metabolic liabilities in hepatocyte stability assays. Subsequent SAR campaigns focused on substituting the bridged morpholines with substituted methylmorpholines (e.g., (3R,5S)-3,5-dimethylmorpholino). This led to the discovery of PQR626, which retained the exquisite mTOR selectivity and brain penetrance of PQR620 but exhibited significantly improved metabolic stability and half-life[2][3].

SAR_Workflow PQR309 PQR309 (Bimiralisib) Pan-PI3K/mTOR Inhibitor (CF3 Group) Mod1 Modification 1: CF3 -> CHF2 Dipole interaction with Glu2190 (mTOR) Steric clash in PI3K PQR309->Mod1 Mod2 Modification 2: Bridged Morpholines (3-oxa-8-azabicyclo[3.2.1]octane) Enhances mTOR selectivity >1000-fold Mod1->Mod2 PQR620 PQR620 Highly Selective mTORC1/2 Inhibitor (Metabolic liabilities in hepatocytes) Mod2->PQR620 Mod3 Modification 3: Methylmorpholines (e.g., 3,5-dimethylmorpholino) Overcomes metabolic liabilities PQR620->Mod3 PQR626 PQR626 Next-Generation CNS TORKi (Improved half-life & stability) Mod3->PQR626

Diagram 2: SAR optimization cascade from PQR309 to the highly selective CNS-penetrant TORKi PQR626.

Quantitative Data Summary The following table synthesizes the biochemical and cellular profiling data across the SAR progression, highlighting the transition from pan-inhibition to exquisite mTOR selectivity[3][4][6].

CompoundTarget / AssayPotency ( Ki​ / IC50​ )Selectivity Profile
PQR309 mTOR ( Ki​ )Low nMDual PI3K/mTOR (Pan-inhibitor)
PQR620 mTOR ( Ki​ )9.4 - 10.8 nM>389 to >1000-fold over PI3K α
PQR620 pPKB Ser473 ( IC50​ )190 nMCellular mTORC2 inhibition
PQR620 pS6 Ser235/236 ( IC50​ )85.2 - 100 nMCellular mTORC1 inhibition
PQR626 mTOR ( Ki​ )Highly PotentSelective over PI3K; High metabolic stability

Experimental Methodologies

To ensure scientific rigor, the evaluation of these compounds relies on self-validating experimental frameworks. The following protocols detail the causality behind the methodological choices.

Protocol 1: Self-Validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Purpose: To quantify the Ki​ of PQR620 and validate its selectivity for mTOR over PI3K. Causality: Heterocyclic compounds like triazines often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay before measurement, eliminating background fluorescence and ensuring that the signal strictly represents kinase activity. Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant mTOR and PI3K α enzymes in a kinase buffer containing HEPES (pH 7.5), MgCl2​ , and EGTA. Causality: EGTA chelates calcium, preventing the activation of contaminating calcium-dependent proteases.

  • Compound Titration: Serially dilute PQR620 from 10 μ M to 0.1 nM in DMSO.

  • Self-Validating Controls: Include PQR309 (pan-PI3K/mTOR) as a positive control for dual inhibition, and Alpelisib as a negative control for mTOR (selective PI3K α inhibitor). Causality: This internal control matrix proves the assay's dynamic range and confirms that the observed selectivity of PQR620 is a true compound property, not an assay artifact.

  • Reaction Initiation: Add ATP at a concentration equal to the Km​ for each respective kinase, alongside the specific peptide substrates. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled tracer). Read the emission ratio (665 nm / 615 nm) after a 50 μ s delay.

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Assessment Purpose: To confirm the CNS availability of PQR620 for indications like TSC and primary central nervous system lymphoma (PCNSL)[1][7]. Causality: High in vitro potency is irrelevant for CNS disorders if the compound is a substrate for P-glycoprotein (P-gp) efflux pumps at the BBB. This protocol measures the true brain-to-plasma partition coefficient ( Kp,brain​ ). Step-by-Step Methodology:

  • Dosing: Administer PQR620 (50 mg/kg) via oral gavage to C57BL/6J mice.

  • Self-Validating Co-Administration: Co-administer a known CNS-impermeant marker (e.g., Atenolol, 1 mg/kg). Causality: If Atenolol is detected in the brain homogenate, it indicates vascular contamination or a compromised BBB, invalidating the PQR620 brain concentration data. This ensures the system validates its own integrity.

  • Sampling: Sacrifice mice at predetermined time points (0.5, 1, 2, 4, and 8 hours). Collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline. Causality: Saline perfusion removes residual blood from the cerebral microvasculature, preventing false-positive brain concentration readings.

  • Extraction & LC-MS/MS: Homogenize brain tissue in a 3:1 volume of buffer. Extract PQR620 from both plasma and brain homogenates using protein precipitation with acetonitrile. Quantify using LC-MS/MS against a standard curve.

  • Pharmacokinetic Modeling: Calculate the Cmax​ , Tmax​ , and AUC for both compartments. A brain/plasma ratio ( AUCbrain​/AUCplasma​ ) approaching or exceeding 1.0 confirms excellent BBB penetration[6].

Conclusion The evolution from PQR309 to PQR620 and subsequently to PQR626 exemplifies a masterclass in rational drug design. By meticulously tuning electronic interactions via difluoromethylation and exploiting steric bulk through bridged morpholines, researchers successfully decoupled mTOR inhibition from PI3K binding[3][4]. Coupled with rigorous, self-validating pharmacological profiling, PQR620 and its analogs stand as highly promising therapeutic candidates for mTOR-driven malignancies and neurodevelopmental disorders.

References

  • Title: Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Source: Cancers (MDPI) URL: [Link]

  • Title: Chemical and Structural Strategies to Selectively Target mTOR Kinase. Source: ChemMedChem (PMC / NIH) URL: [Link]

  • Title: 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Bioavailable, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PQR-620 is a novel potent and selective brain-penetrant inhibitor of mTORC1/2. Source: BioWorld URL: [Link]

Foundational

Investigating PQR620 in Non-Small Cell Lung Cancer (NSCLC): Mechanistic Insights and Preclinical Workflows

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Non-small cell lung carcinoma (NSCLC) accounts for over 85%...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Non-small cell lung carcinoma (NSCLC) accounts for over 85% of all lung cancers and is characterized by a high degree of resistance to standard chemotherapies[1]. A primary driver of this oncogenesis and apoptosis resistance is the aberrant activation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade[2][3].

Historically, first-generation mTOR inhibitors (rapalogs like everolimus) have demonstrated limited clinical efficacy in solid tumors. This is largely because they act as allosteric inhibitors that only block mTOR Complex 1 (mTORC1), which often triggers a paradoxical hyperactivation of AKT via uninhibited mTOR Complex 2 (mTORC2) feedback loops[2].

PQR620 emerges as a rationally designed, next-generation solution. It is a highly potent, selective, orally bioavailable, and brain-penetrant ATP-competitive dual mTORC1/2 inhibitor[4][5]. In NSCLC models, PQR620 not only suppresses the canonical mTOR pathway but also exhibits unique, mTOR-independent cytotoxic mechanisms, making it a highly compelling candidate for advanced preclinical and clinical investigation[6][7].

Chemical Rationale and Pharmacological Profile

PQR620 was developed as a derivative of the dual PI3K/mTOR inhibitor bimiralisib (PQR309). To achieve superior selectivity for mTOR over PI3K, structural modifications were engineered: bimiralisib's trifluoromethyl group was substituted with a difluoromethyl group, and its morpholino groups were replaced with oxo-azabicyclo moieties[8].

This rational design yielded a compound with a 389-fold selectivity for mTOR over PI3K, effectively isolating mTOR-specific therapeutic effects while minimizing off-target kinase toxicities[4]. Furthermore, its excellent blood-brain barrier penetration (reaching maximum concentration in plasma and brain within 30 minutes) positions it uniquely for treating NSCLC with central nervous system (CNS) metastases[4][9].

Quantitative Data Summary

The following table synthesizes the core pharmacological and preclinical metrics of PQR620 based on recent in vitro and in vivo studies[2][4][6]:

ParameterValue / CharacteristicSignificance in Drug Development
Target Affinity (Ki) mTOR: 10.8 nMHighly potent ATP-competitive inhibition.
Kinase Selectivity 389-fold (mTOR vs. PI3K)Reduces PI3K-associated systemic toxicities.
NSCLC Cell Lines Tested A549, NCI-H1944, Primary NSCLCBroad-spectrum anti-proliferative activity.
In Vivo Efficacy (NSCLC) Potent xenograft inhibition (SCID mice)Orally bioavailable; active as a single agent without severe toxicity.
Pharmacokinetics t1/2​ > 5 hours; High CNS penetranceIdeal for targeting brain metastases in advanced NSCLC.

Dual Mechanism of Action in NSCLC

As a Senior Application Scientist, it is critical to emphasize that PQR620's efficacy in NSCLC is not strictly limited to canonical kinase inhibition. Its mechanism is bifurcated into mTOR-dependent and mTOR-independent pathways[7].

mTOR-Dependent Pathway (Complex Disruption)

Unlike rapalogs, PQR620 disrupts the assembly of both mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1)[7]. By directly competing at the ATP-binding cleft of the mTOR kinase domain, it abolishes the phosphorylation of downstream effectors: p-S6K1 and p-4E-BP1 (via mTORC1) and p-AKT at Ser473 (via mTORC2)[2][7]. This dual blockade eliminates the survival feedback loop typically responsible for resistance.

mTOR-Independent Pathway (SphK1 & Oxidative Stress)

A uniquely powerful aspect of PQR620 in NSCLC is its ability to induce apoptosis even when AKT-mTOR signaling is artificially restored[7]. PQR620 directly inhibits Sphingosine kinase 1 (SphK1) activity. This inhibition leads to the intracellular accumulation of pro-apoptotic ceramides and triggers severe oxidative stress, marked by reactive oxygen species (ROS) production and lipid peroxidation[1][6].

MOA PQR620 PQR620 (Dual mTORC1/2 Inhibitor) mTORC1 mTORC1 (mTOR-Raptor) PQR620->mTORC1 Inhibits mTORC2 mTORC2 (mTOR-Rictor) PQR620->mTORC2 Inhibits SphK1 SphK1 (Sphingosine Kinase 1) PQR620->SphK1 Inhibits (mTOR-independent) S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Blocks activation AKT AKT (Ser473) mTORC2->AKT Blocks activation Ceramide Ceramide Accumulation SphK1->Ceramide Increases ROS ROS Production SphK1->ROS Triggers Apoptosis NSCLC Cell Apoptosis & Growth Inhibition S6K1->Apoptosis Suppresses proliferation AKT->Apoptosis Reduces survival Ceramide->Apoptosis Induces ROS->Apoptosis Oxidative Stress

Figure 1: Dual mTOR-dependent and SphK1-mediated mTOR-independent mechanisms of PQR620 in NSCLC.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal controls that prove the causality of PQR620's effects.

Protocol 1: In Vitro Assessment of mTORC1/2 Complex Disruption

Purpose: To prove that PQR620 physically disrupts both mTOR complexes, rather than just inhibiting downstream phosphorylation. Causality Check: Pan-mTOR antibodies cannot differentiate functional complexes. We must use Co-Immunoprecipitation (Co-IP) targeting specific scaffolding proteins (Raptor for mTORC1, Rictor for mTORC2)[7].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture A549 or NCI-H1944 cells to 70% confluence. Treat with 300 nM PQR620 or DMSO (vehicle) for 6 hours[7].

  • Lysis (Critical Step): Lyse cells using a CHAPS-based lysis buffer (0.3% CHAPS, 40 mM HEPES, 120 mM NaCl, 1 mM EDTA) instead of Triton X-100 or RIPA. Expert Insight: Triton X-100 destroys the weak hydrophobic interactions between mTOR and Raptor/Rictor. CHAPS preserves the intact complexes.

  • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-Raptor or anti-Rictor antibodies overnight at 4°C. Capture complexes using Protein A/G magnetic beads.

  • Western Blotting: Elute proteins by boiling in Laemmli buffer. Probe the membrane with an anti-mTOR antibody.

  • Validation: A successful assay will show a massive reduction in mTOR co-precipitating with Raptor/Rictor in the PQR620-treated group compared to the vehicle, confirming physical complex disruption[7].

Protocol 2: Isolating mTOR-Independent Mechanisms (SphK1/ROS Axis)

Purpose: To validate that PQR620 induces apoptosis via oxidative stress and ceramide accumulation independently of the AKT/mTOR blockade[1][7]. Causality Check: We utilize a constitutively active Akt1 mutant (S473D) to artificially force the survival pathway open. If PQR620 still kills the cells, the mechanism is definitively mTOR-independent.

Step-by-Step Methodology:

  • Transfection (Self-Validation): Transfect primary NSCLC cells with a lentiviral vector expressing constitutively active Akt1 (S473D) or an empty vector control.

  • Treatment: Expose both cohorts to 300 nM PQR620 for 24 hours.

  • SphK1 Activity & Ceramide Profiling: Harvest cells and measure SphK1 activity using a commercial kinase assay kit (monitoring ATP depletion or sphingosine-1-phosphate generation). Quantify intracellular ceramide levels using LC-MS/MS lipidomics[1].

  • ROS Quantification: Stain live cells with 5 µM CellROX® Deep Red Reagent for 30 minutes. Analyze via flow cytometry to quantify oxidative stress[1].

  • Data Interpretation: You will observe that even in the Akt1 (S473D) rescued cells, PQR620 treatment results in profound SphK1 inhibition, ceramide spiking, and high CellROX intensity, proving the dual-threat nature of the drug[1][7].

Workflow Start NSCLC Cell Culture (A549, NCI-H1944) Treat PQR620 Treatment (300 nM, 6h-24h) Start->Treat Split Assay Branching Treat->Split Assay1 Co-IP: Raptor/Rictor (mTOR Complex Disruption) Split->Assay1 Assay2 Western Blot: p-AKT, p-S6K1 Split->Assay2 Assay3 SphK1 Activity Assay & Ceramide Profiling Split->Assay3 Assay4 Flow Cytometry: CellROX (ROS) & Apoptosis Split->Assay4 Validate Self-Validation: Constitutively Active Akt1 (S473D) Assay1->Validate Assay2->Validate Assay3->Validate Assay4->Validate

Figure 2: Self-validating experimental workflow for assessing PQR620 efficacy and mechanism in NSCLC.

Conclusion and Translational Perspectives

PQR620 represents a significant leap forward in targeted kinase inhibition for solid tumors. By successfully circumventing the mTORC2-AKT feedback loop that plagues first-generation rapalogs, and by simultaneously inducing lethal oxidative stress via SphK1 inhibition, PQR620 exerts a robust, multi-pronged attack on NSCLC cells[2][7].

For drug development professionals, future research should focus on combinatorial strategies. Given that PQR620 downregulates anti-apoptotic proteins via the PI3K/AKT/mTOR pathway, combining it with BCL-2 inhibitors (such as venetoclax) or standard-of-care targeted therapies (like EGFR inhibitors) could yield synergistic cytotoxicity, paving the way for highly effective clinical trials in refractory NSCLC[2].

References

  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications. Available at:[Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology. Available at:[Link]

  • PQR620 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 (ResearchGate). ResearchGate / Frontiers in Oncology. Available at:[Link]

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. MDPI / Cancers. Available at:[Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 (PMC). National Institutes of Health (PMC). Available at:[Link]

  • Implication of mTOR Signaling in NSCLC: Mechanisms and Therapeutic Perspectives. MDPI / Cells. Available at:[Link]

  • Report on Novel mTOR Inhibitor as a Potential Treatment. Epilepsy Foundation. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

PQR620 In Vivo Dosing and Administration: A Detailed Guide for Mouse Models

This document provides a comprehensive guide for the in-vivo application of PQR620, a potent and selective dual mTORC1/2 inhibitor, in mouse models. The protocols and recommendations outlined herein are designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the in-vivo application of PQR620, a potent and selective dual mTORC1/2 inhibitor, in mouse models. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical studies.

Introduction to PQR620: A Brain-Penetrant mTORC1/2 Inhibitor

PQR620 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] It potently binds to mTOR with a Ki value of 9.4 nM and exhibits over 1000-fold selectivity for mTOR over PI3Kα.[4] A key feature of PQR620 is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of mTOR signaling in both peripheral and central nervous system disorders.[1][3][4][5] Preclinical studies have demonstrated its efficacy in various cancer xenograft models and in a mouse model of tuberous sclerosis complex, a neurological disorder.[1][3][5][6][7]

Mechanism of Action

PQR620 exerts its effects by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7] This dual inhibition leads to the downstream suppression of key signaling pathways involved in cell growth and proliferation. Inhibition of mTORC1 is evidenced by the reduced phosphorylation of p70 S6 kinase (p-p70 S6) and 4E-BP1, while mTORC2 inhibition is demonstrated by the decreased phosphorylation of Akt at Serine 473.[4][7]

Pharmacokinetics and Tolerability in Mice

Understanding the pharmacokinetic profile of PQR620 is essential for designing effective in vivo studies.

Pharmacokinetic Parameters

PQR620 demonstrates good oral bioavailability and excellent brain penetration in mice.[2][4][8] After oral administration, it reaches maximum concentration (Cmax) in both plasma and brain within 30 minutes.[1][2][3][4][9] The half-life in both plasma and brain is approximately 5 hours.[1][2][3][4][9]

ParameterPlasmaBrainMuscle
Cmax (at 50 mg/kg oral dose) 4.8 µg/mL7.7 µg/mL7.6 µg/mL
Time to Cmax 30 minutes30 minutes2 hours
Half-life (t1/2) ~5 hours~5 hoursNot specified
AUC0-8h 20.5 µgh/mL30.6 µgh/mL32.3 µg*h/mL
Data from C57BL/6J mice.[2][9]
Tolerability and Maximum Tolerated Dose (MTD)

PQR620 has shown excellent tolerability in mice, with a maximum tolerated dose (MTD) of 150 mg/kg.[2][4][9] In rats, the MTD was determined to be 30 mg/kg.[2][4][9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and administration of PQR620 in mouse models. All procedures involving live animals should be performed in accordance with institutional and national guidelines for animal care and use.[10][11][12][13][14]

Formulation of PQR620 for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of PQR620 for in vivo administration.

Recommended Vehicle Formulations:

  • For Oral Administration (Gavage):

    • Option 1: Dissolve PQR620 in 100% Dimethyl Sulfoxide (DMSO).[6][15]

    • Option 2: Prepare a stock solution in DMSO and then dilute with 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. For example, dissolve 12.5 mg of PQR620 in 0.25 mL of DMSO, then add 2.25 mL of 20% HP-β-CD.[16][17] This formulation is often preferred for improving solubility and reducing potential toxicity associated with high concentrations of DMSO.

Protocol for Vehicle Preparation (Option 2):

  • Weigh the required amount of PQR620 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Vortex and sonicate the mixture until the PQR620 is completely dissolved.

  • In a separate sterile tube, prepare the 20% HP-β-CD solution by dissolving it in sterile water.

  • Add the required volume of the 20% HP-β-CD solution to the PQR620 stock solution.

  • Vortex and sonicate the final mixture to ensure a homogenous solution.

  • It is recommended to prepare the dosing solution fresh on the day of administration.[18]

Administration Routes

While oral gavage is the most commonly reported method for PQR620 administration due to its good oral bioavailability, other routes such as intraperitoneal and subcutaneous injections are also detailed below for experimental flexibility.

Oral gavage is the preferred method for precise oral dosing.[19][20]

Materials:

  • PQR620 dosing solution

  • Appropriately sized feeding needles (18-20 gauge for adult mice) with a rounded tip[19][21]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[19][21]

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held securely to prevent movement.

  • Gavage Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the diastema (the gap between the incisors and molars). Advance the needle along the upper palate towards the esophagus. The needle should pass smoothly with no resistance. If resistance is met, withdraw and re-attempt.[19][22]

  • Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the PQR620 solution.[21][22]

  • Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[19][23]

IP injections allow for rapid absorption into the systemic circulation.

Materials:

  • PQR620 dosing solution

  • 25-30 gauge needle[24]

  • 1 mL syringe

  • 70% ethanol or other skin disinfectant

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the dosing volume. The maximum recommended volume for IP injection in mice is 10 µL/g of body weight.[25][26]

  • Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the ventral side. Tilt the mouse's head downwards to move the abdominal organs cranially.[24][25]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major organs.[24]

  • Injection: Clean the injection site with a disinfectant. Insert the needle at a 30-45° angle, bevel up.[24] Gently aspirate to ensure no blood or other fluid is drawn into the syringe, which would indicate improper placement.[26]

  • Administration: Slowly inject the PQR620 solution.

  • Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[24]

SC injections provide a slower, more sustained release of the compound.

Materials:

  • PQR620 dosing solution

  • 25-30 gauge needle

  • 1 mL syringe

  • 70% ethanol or other skin disinfectant

Procedure:

  • Animal Preparation: Weigh the mouse to determine the dosing volume. The maximum recommended volume for SC injection in mice is 10 µL/g of body weight.[27]

  • Restraint: Restrain the mouse and create a "tent" of loose skin over the shoulders or flank area.[27][28][29]

  • Injection: Disinfect the injection site. Insert the needle at the base of the skin tent, parallel to the body.[27][30]

  • Administration: Inject the PQR620 solution slowly, creating a small bleb under the skin.

  • Post-Administration: Withdraw the needle and gently massage the area to aid in dispersal. Return the mouse to its cage and monitor.[27]

Dosing Regimens from Preclinical Studies

The following table summarizes dosing regimens that have been used in various mouse models. These can serve as a starting point for designing new experiments.

Mouse ModelTumor Type/DiseaseDoseAdministration RouteDosing ScheduleOutcome
OVCAR-3 Xenograft Ovarian CarcinomaNot specifiedOralDailyAttenuated tumor growth
pNSCLC-1 Xenograft Non-Small Cell Lung Cancer30 mg/kgOralDaily for 21 daysRobustly inhibited tumor growth
SU-DHL-6 and RIVA Xenografts Diffuse Large B-cell Lymphoma100 mg/kgOralDaily for 14-21 days2-fold decrease in tumor volume
Tuberous Sclerosis Complex (TSC) Model Neurological DisorderNot specifiedNot specifiedNot specifiedAttenuated epileptic seizures

Visualizing Experimental Workflows

PQR620 In Vivo Study Workflow

PQR620_In_Vivo_Workflow PQR620 In Vivo Study Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_endpoint Endpoint Analysis Formulation PQR620 Formulation (e.g., in DMSO/HP-β-CD) Dosing PQR620 Administration (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Tumor_Implantation Tumor Implantation (if applicable) Animal_Acclimation->Tumor_Implantation Tumor_Implantation->Dosing When tumors reach ~100-150 mm³ Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Tissue_Collection Tissue Collection (Tumor, Brain, Plasma) Dosing->Tissue_Collection At study endpoint Tumor_Measurement Tumor Measurement (e.g., 2-3 times/week) Monitoring->Tumor_Measurement Tumor_Measurement->Dosing Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-S6) Tissue_Collection->PD_Analysis

Caption: A typical workflow for an in vivo efficacy study using PQR620 in a mouse xenograft model.

PQR620 Mechanism of Action Pathway

PQR620_MoA PQR620 Mechanism of Action cluster_mTORC1 mTORC1 Signaling cluster_mTORC2 mTORC2 Signaling PQR620 PQR620 mTORC1 mTORC1 PQR620->mTORC1 mTORC2 mTORC2 PQR620->mTORC2 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Akt Akt (pS473) mTORC2->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: PQR620 inhibits both mTORC1 and mTORC2, leading to reduced cell growth, proliferation, and survival.

References

  • BioWorld. (2016, May 9). PQR-620 is a novel potent and selective brain-penetrant inhibitor of mTORC1/2. [Link]

  • Frontiers in Oncology. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. [Link]

  • PubMed. (2018, November 21). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. [Link]

  • JoVE. Subcutaneous Injection in the Mouse. [Link]

  • MDPI. (2019, June 4). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. [Link]

  • PMC. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. [Link]

  • AACR Journals. (2016, July 15). Abstract 393A: Pharmacological characterization of the selective, orally bioavailable, potent mTORC1/2 inhibitor PQR620. [Link]

  • University of Wisconsin-Milwaukee. Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. [Link]

  • PMC. Development of ATP-competitive mTOR Inhibitors. [Link]

  • ResearchGate. (2016). Abstract 393A: Pharmacological characterization of the selective, orally bioavailable, potent mTORC1/2 inhibitor PQR620. [Link]

  • Bio-protocol. (2011, December 20). Subcutaneous Injection of Tumor Cells. [Link]

  • Institute of Laboratory Animal Science (LTK). (2021, February 18). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. [Link]

  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]

  • AIR Unimi. (2018, October 25). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. [Link]

  • Animal Study Registry. (2017, January 17). Standard Operating Procedure SOP Inperitoneal injection of mice i.p. Injection. [Link]

  • Protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. [Link]

  • ACS Publications. (2018, October 25). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. [Link]

  • NIH OACU. Rodent Administration Route Tutorial. [Link]

  • University of Queensland. LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. [Link]

  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). [Link]

  • BSAS. Ethical guidelines for research in animal science. [Link]

  • PMC. (2019). Intraperitoneal Injection of Neonatal Mice. [Link]

  • CORE. (2021, June 10). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. [Link]

  • PMC. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • ResearchGate. (2018, October 25). (PDF) Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). Ethical guidelines for the use of animals in research. [Link]

  • AAALAC International. Ethical Principles and Guidelines for the Use of Animals for Scientific purposes. [Link]

  • ResearchGate. (2024, June 7). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. [Link]

  • ResearchGate. Abstract 1336: Structure-activity relationship studies, synthesis, and biological evaluation of PQR620, a highly potent and selective mTORC1/2 inhibitor. [Link]

  • ACG Publications. (2019, December 6). Targeting mTOR: up-to-date mTOR inhibitors. [Link]

  • SAMW. (2025, June 15). Ethical guidelines for animal experiments. [Link]

Sources

Application

Application Note: Profiling mTORC1/2 Inhibition Using PQR620 in Biochemical and Cellular Kinase Assays

Introduction and Mechanistic Context The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cellular growth, proliferation, and survival. Dysregulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cellular growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous malignancies, including lymphomas and non-small cell lung cancer (NSCLC), as well as neurological conditions like tuberous sclerosis complex (TSC)[1][2].

While first-generation allosteric inhibitors (e.g., rapamycin) primarily target mTOR Complex 1 (mTORC1), they often fail to suppress mTOR Complex 2 (mTORC2), leading to compensatory AKT hyperactivation. PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine) is a highly potent, orally bioavailable, and brain-penetrant ATP-competitive dual mTORC1/2 inhibitor[2]. It demonstrates exceptional selectivity for mTOR ( Ki​=10.8 nM ) over PI3K p110α ( ) and a panel of over 450 other kinases[2][3].

This application note details optimized protocols for evaluating PQR620's inhibitory activity using both biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cellular phosphorylation assays.

Pathway Visualization

The following diagram illustrates the dual inhibition of mTORC1 and mTORC2 by PQR620, preventing the downstream phosphorylation of S6K1, S6, and AKT (Ser473)[2][4].

mTOR_Signaling PI3K PI3K AKT_Total AKT PI3K->AKT_Total Activates mTORC1 mTORC1 (mTOR-Raptor) AKT_Total->mTORC1 Activates pAKT p-AKT (Ser473) AKT_Total->pAKT Yields S6K1 S6K1 mTORC1->S6K1 Phosphorylates mTORC2 mTORC2 (mTOR-Rictor-Sin1) mTORC2->AKT_Total Phosphorylates (Ser473) S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates pS6 p-S6 (Ser235/236) S6->pS6 Yields PQR620 PQR620 PQR620->mTORC1 Blocks ATP pocket PQR620->mTORC2 Blocks ATP pocket

Figure 1: Mechanism of Action of PQR620 inhibiting both mTORC1 and mTORC2 signaling cascades.

Experimental Protocols

Protocol A: Biochemical Kinase Activity Assay (TR-FRET)

This protocol measures the direct enzymatic inhibition of mTOR by PQR620 using a TR-FRET based kinase assay (e.g., LANCE Ultra or LanthaScreen).

Rationale : TR-FRET provides a robust, high-throughput compatible readout with minimal compound interference, essential for accurately determining the Ki​ and IC50​ of ATP-competitive inhibitors like PQR620[2].

Materials:

  • Recombinant active mTOR enzyme (truncated or full-length).

  • GFP- or ULight-labeled physiological substrate (e.g., p70S6K peptide).

  • Europium-labeled anti-phospho antibody.

  • PQR620 (10 mM stock in 100% DMSO).

  • Kinase Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.

Step-by-Step Procedure:

  • Compound Preparation : Prepare a 3-fold serial dilution of PQR620 in 100% DMSO (10-point curve, starting at 10 µM). Dilute 1:100 in Kinase Buffer to reach a 4X working concentration (final DMSO in assay = 1%).

  • Enzyme/Inhibitor Pre-incubation : In a 384-well low-volume white microplate, add 2.5 µL of 4X PQR620 to 2.5 µL of 4X mTOR enzyme. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to equilibrate with the kinase ATP-binding pocket before the reaction begins.

  • Reaction Initiation : Add 5 µL of a 2X mixture containing ATP (at the predetermined Km​ value, typically 10-20 µM for mTOR) and the labeled substrate.

  • Kinase Reaction : Seal the plate and incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of the TR-FRET detection mix (EDTA to stop the reaction by chelating Mg²⁺/Mn²⁺, and the Europium-labeled antibody). Incubate for 60 minutes.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for Acceptor). Calculate the FRET ratio (665/615 nm).

Protocol B: Cellular Target Engagement Assay (In-Cell Western)

To validate that PQR620 penetrates the cell membrane and inhibits mTOR signaling in situ, phosphorylation of downstream targets AKT (Ser473) and S6 (Ser235/236) is measured[2][4].

Rationale : Since PQR620 is a dual inhibitor, measuring p-AKT (Ser473) validates mTORC2 inhibition, while p-S6 validates mTORC1 inhibition[4].

Step-by-Step Procedure:

  • Cell Seeding : Seed A2058 melanoma or suitable lymphoma cells[1][5] at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells with a serial dilution of PQR620 (0.3 nM to 10 µM) for 2 hours. Causality: A 2-hour window is optimal for capturing phosphorylation changes before secondary transcriptional feedback loops alter total protein levels.

  • Fixation : Remove media and immediately fix cells with 4% paraformaldehyde for 20 minutes to freeze the phosphorylation state.

  • Permeabilization & Blocking : Wash with PBS-T (0.1% Triton X-100) and block with Odyssey Blocking Buffer for 1 hour.

  • Primary Antibodies : Incubate overnight at 4°C with multiplexed primary antibodies: Rabbit anti-p-AKT (Ser473) and Mouse anti-Total AKT (or anti-p-S6 and Total S6).

  • Secondary Antibodies : Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at room temperature.

  • Imaging : Scan the plate using a near-infrared imaging system. Normalize the phospho-signal to the total protein signal to account for well-to-well cell density variations.

Quantitative Data Summary

The following table summarizes the established pharmacological parameters of PQR620 across biochemical and cellular assays, serving as benchmark validation criteria for researchers implementing these protocols[1][2][5].

Parameter / TargetAssay TypeValueContext
mTOR ( Ki​ ) Biochemical10.8 nMDirect enzymatic inhibition[2]
PI3K p110α ( Ki​ ) Biochemical4.2 µMDemonstrates >389-fold selectivity[2]
p-AKT (Ser473) Cellular (A2058 cells) IC50​ = 190 nMValidates mTORC2 inhibition[2][5]
p-S6 (Ser235/236) Cellular (A2058 cells) IC50​ = 85.2 nMValidates mTORC1 inhibition[2][5]
Cell Proliferation Cellular (Lymphoma Panel)Median IC50​ = 250 nM72h exposure across 56 cell lines[1][6]

References

  • Tarantelli, C., et al. (2020). The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. Cancers (Basel). Available at:[Link]

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry. Available at:[Link]

  • He, Y., et al. (2019). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology. Available at:[Link]

Sources

Method

PQR620 treatment duration for optimal mTOR inhibition.

Application Note: Optimizing PQR620 Treatment Duration for Comprehensive mTORC1/2 Inhibition Section 1: Introduction & Mechanistic Rationale PQR620 is a highly potent, orally bioavailable, and brain-penetrant ATP-competi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing PQR620 Treatment Duration for Comprehensive mTORC1/2 Inhibition

Section 1: Introduction & Mechanistic Rationale

PQR620 is a highly potent, orally bioavailable, and brain-penetrant ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR)[1]. Unlike first-generation allosteric inhibitors (rapalogs) that selectively target mTOR Complex 1 (mTORC1), PQR620 simultaneously inhibits both mTORC1 and mTORC2[2].

The causality behind choosing a dual inhibitor is rooted in cellular feedback mechanisms. Isolated mTORC1 blockade frequently triggers a compensatory feedback loop that hyperactivates AKT via mTORC2, inadvertently promoting cell survival[2]. By occupying the ATP-binding pocket of the mTOR kinase domain, PQR620 effectively shuts down both downstream protein synthesis (via S6K1/4E-BP1) and upstream survival signaling (via AKT Ser473 phosphorylation)[1].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 PQR620 PQR620 (ATP-competitive Inhibitor) PQR620->mTORC1 Blocks mTORC2 mTORC2 (Rictor) PQR620->mTORC2 Blocks S6K1 S6K1 / S6 mTORC1->S6K1 4 4 mTORC1->4 AKT_p AKT (p-Ser473) mTORC2->AKT_p Phosphorylates EBP1 4E-BP1

Fig 1. PQR620 dual inhibition of mTORC1/2 prevents AKT feedback hyperactivation.

Section 2: Pharmacodynamics & Target Selectivity

PQR620 demonstrates exceptional selectivity for mTOR over other lipid and protein kinases, including a >1000-fold selectivity over PI3Kα[1]. This minimizes off-target toxicity while maintaining high potency across various biological models.

Table 1: PQR620 Pharmacological Profile

Target / Assay Metric Value
mTOR Kinase Enzymatic Ki 10.8 nM
PI3Kα Enzymatic Ki 4.2 µM
mTORC1 (p-S6 Ser235/236) Cellular IC50 85.2 nM - 100 nM
mTORC2 (p-AKT Ser473) Cellular IC50 190 nM - 200 nM

| Cancer Cell Line Panel | Median IC50 (Viability) | 250 nM |

Section 3: Temporal Dynamics: The Causality of Treatment Durations

The optimal treatment duration for PQR620 depends entirely on the biological endpoint being measured. Experimental designs must account for the temporal delay between immediate kinase inhibition and subsequent phenotypic manifestations.

  • Short-Term Exposure (2 to 6 Hours) - Target Engagement: Phosphorylation is a rapid, dynamic event. To validate direct mTORC1/2 inhibition, cells should be exposed to PQR620 for 2 to 6 hours[2],[3]. Extending this duration beyond 12-24 hours introduces confounding variables, such as apoptosis-induced cleavage of target proteins or secondary transcriptional feedback mechanisms. A 6-hour window captures the pure biochemical blockade of the kinase[4].

  • Long-Term Exposure (72 Hours) - Phenotypic Assays: Inhibiting mTOR halts cell cycle progression (inducing G1 arrest) and slowly triggers apoptosis[5]. Because cells must deplete existing protein stores and undergo cascade execution, viability assays require a 72-hour exposure to accurately calculate the IC50 for cytostatic or cytotoxic effects[6],[3].

  • In Vivo Dosing (14 to 21 Days) - Tumor Regression: For xenograft models, PQR620 is administered via daily oral gavage (e.g., 30-100 mg/kg) for 14 to 21 days[6],[7]. The drug's pharmacokinetic profile ( Cmax​ reached in 30 mins, t1/2​ > 5 hours) supports a once-daily dosing schedule to maintain steady-state target engagement across multiple tumor cell cycles[1].

Workflow Seed Seed Cells (24h Incubation) Starve Serum Starvation (Optional, 12h) Seed->Starve Treat PQR620 Treatment (Dose-Response) Starve->Treat Short Short-Term (2 - 6 Hours) Treat->Short Long Long-Term (72 Hours) Treat->Long WB Western Blot (p-S6, p-AKT) Short->WB Viability Viability Assay (CCK-8 / XTT) Long->Viability

Fig 2. Workflow for determining optimal PQR620 treatment durations based on assay endpoints.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Short-Term Phospho-Signaling Assay (In Vitro)

Objective: Confirm mTORC1/2 target engagement via Western Blot. Causality & Validation: This protocol utilizes total protein levels (Total S6, Total AKT) as internal controls to prove that the reduction in signal is due to kinase inhibition (loss of phosphorylation) rather than protein degradation or unequal loading.

  • Cell Seeding: Seed cancer cells (e.g., A549, A2058) in 6-well plates at 3×105 cells/well. Incubate for 24 hours to allow adherence[2].

  • Serum Starvation (Recommended): Replace medium with 0.1% FBS medium for 12 hours to reduce basal growth factor signaling, synchronizing the cells and amplifying the dynamic range of the assay.

  • PQR620 Preparation: Reconstitute PQR620 in DMSO to a 20 mM stock[7]. Prepare working concentrations (e.g., 30 nM, 100 nM, 300 nM, 1 µM) in culture medium. Ensure final DMSO concentration is ≤0.1% across all wells, including the vehicle control.

  • Treatment (2-6 Hours): Treat cells for exactly 6 hours. This duration is optimal to observe the dephosphorylation of p-S6 (mTORC1) and p-AKT (mTORC2) without triggering apoptosis-related protein cleavage[4].

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve the phospho-state).

  • Western Blotting: Probe for p-S6 (Ser235/236), Total S6, p-AKT (Ser473), Total AKT, and a loading control (GAPDH)[2].

  • Validation Check: A successful assay will show dose-dependent depletion of p-S6 and p-AKT, while Total S6, Total AKT, and GAPDH remain constant.

Protocol 2: Long-Term Cell Viability Assay (In Vitro)

Objective: Determine the phenotypic IC50 of PQR620. Causality & Validation: To ensure trustworthiness, this protocol incorporates a T=0 baseline reading to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects over the 72-hour period[6].

  • Cell Seeding: Seed cells in a 96-well plate at 3×103 to 5×103 cells/well. Fill the outer perimeter wells with sterile PBS to prevent the "edge effect" (evaporation altering drug concentrations).

  • Baseline Measurement (T=0): After 24 hours of adherence, perform a viability read (e.g., CCK-8) on a dedicated "Baseline" plate.

  • Treatment (72 Hours): Add PQR620 in a 10-point serial dilution (e.g., 10 nM to 10 µM). Incubate continuously for 72 hours[1].

  • Endpoint Read: Add CCK-8 reagent, incubate for 1-2 hours, and measure absorbance at 450 nm[7].

  • Data Analysis: Normalize data against the vehicle control (100% viability) and the T=0 baseline. Calculate the IC50 using non-linear regression.

Protocol 3: In Vivo Xenograft Efficacy

Objective: Evaluate anti-tumor efficacy in murine models.

  • Tumor Establishment: Inject cancer cells subcutaneously into the flanks of SCID or nude mice. Wait until tumors reach an average volume of 100-150 mm³[6],[7].

  • Formulation: Suspend PQR620 in an appropriate vehicle for oral gavage[2].

  • Dosing Schedule: Administer PQR620 at 30 mg/kg or 100 mg/kg once daily (Qd) for 14 to 21 days[6],[7].

  • Monitoring: Measure tumor volume via calipers every 2-3 days. Harvest tumors at the endpoint for immunohistochemistry (IHC) to confirm in vivo p-S6 and p-AKT suppression[7].

References

  • Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications.1

  • MedChemExpress. PQR620 | mTORC1/2 Inhibitor. 6

  • Zha, J., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology. 2

  • Cayman Chemical. PQR620 (CAS Number: 1927857-56-4). 5

  • Zha, J., et al. (2021). The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - PMC. NIH/PubMed Central. 7

  • Behrooz, A.B., et al. (2023). mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models. MDPI. 3

Sources

Technical Notes & Optimization

Troubleshooting

I. FAQ: Understanding PQR620 Selectivity and Off-Target Dynamics

Welcome to the PQR620 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to balance the potent mTORC1/2 inhibition of PQR620 against unintended off-target cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PQR620 Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to balance the potent mTORC1/2 inhibition of PQR620 against unintended off-target cytotoxicity.

PQR620 is highly engineered for selectivity, boasting a >1000-fold preference for mTOR over PI3Kα[1]. However, kinase inhibitors operate on concentration-dependent thermodynamic equilibriums. Exceeding the optimal in vitro therapeutic window forces the drug into lower-affinity ATP-binding pockets of secondary targets, completely altering your assay's biological readout.

This guide is designed to provide you with the mechanistic causality, troubleshooting logic, and self-validating protocols necessary to establish a rigorous, artifact-free experimental system.

Q1: What is the optimal working concentration for PQR620 to ensure mTORC1/2 specificity? A: The optimal concentration is highly cell-line dependent but must be carefully titrated between 100 nM and 250 nM for in vitro assays. Biochemical displacement assays demonstrate that PQR620 has a profound affinity for mTOR ( Ki​ = 10.8 nM)[1]. In cellular environments, half-maximal inhibition of downstream effectors like p-Akt (Ser473) and p-S6 (Ser235/236) occurs at 190 nM and 85.2 nM, respectively[1]. Pushing concentrations to 300 nM or higher begins to saturate the primary targets and engage mTOR-independent pathways[2].

Q2: How do I distinguish between mTOR-dependent efficacy and mTOR-independent (off-target) cytotoxicity? A: You must employ a self-validating experimental design using genetic rescue. If PQR620-induced apoptosis is purely mTOR-dependent, restoring the downstream signaling cascade using a constitutively active Akt1 construct (e.g., caAkt1-S473D) should rescue the cells. If cytotoxicity persists despite Akt-mTOR restoration, you are observing off-target effects. Recent studies in non-small cell lung cancer (NSCLC) models indicate that high concentrations of PQR620 induce Sphingosine kinase 1 (SphK1) inhibition and ceramide-mediated oxidative stress, which are entirely distinct from mTOR blockade[2].

II. Troubleshooting Guide: Concentration Optimization

Issue 1: High Cytotoxicity Unlinked to mTOR Pathway Inhibition
  • Symptom: Rapid cell death (< 24h) accompanied by massive reactive oxygen species (ROS) accumulation, even when p-S6 and p-Akt levels are fully suppressed at lower doses.

  • Root Cause: The drug concentration exceeds the specific binding affinity for the mTOR kinase domain. The excess free drug binds to secondary off-target kinases like SphK1. The inhibition of SphK1 prevents the conversion of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P), triggering oxidative injury[2].

  • Resolution: Perform a strict titration curve (10 nM to 500 nM). Identify the lowest concentration that achieves >90% suppression of p-S6 (mTORC1 readout) and p-Akt (mTORC2 readout) without triggering ROS production (verifiable via CellROX dye).

Issue 2: Incomplete Suppression of mTORC1/2 Signaling at Standard Doses
  • Symptom: Persistent phosphorylation of 4E-BP1 or Akt despite using standard benchmark concentrations (e.g., 250 nM)[3].

  • Root Cause: High serum concentrations in the culture media can sequester the lipophilic drug, reducing the effective free fraction. Alternatively, the specific cell line may have hyperactive upstream drivers (e.g., mutated PTEN or ALK) that require higher target occupancy to achieve phenotypic suppression[3].

  • Resolution: Reduce Fetal Bovine Serum (FBS) in the culture media to 1-5% during the 72-hour drug treatment window. If higher doses are strictly required, you must run a parallel control assay monitoring for SphK1-mediated off-target apoptosis to ensure your phenotypic data remains valid.

III. Quantitative Data: Pharmacological Profile

To aid in your experimental design, reference the following established benchmarks for PQR620 target engagement.

ParameterValue / RangeBiological Implication
mTOR Ki​ 10.8 nMHigh intrinsic affinity for the primary mTOR kinase domain[1].
Cellular IC50​ (p-S6) ~85.2 nMEffective suppression of mTORC1 at low nanomolar ranges[1].
Cellular IC50​ (p-Akt) ~190 nMEffective suppression of mTORC2 requiring slightly higher target occupancy[1].
Lymphoma Viability IC50​ 250 nMMedian concentration for cytostatic efficacy across 56 diverse cell lines[3].
Off-Target Threshold > 300 nMOnset of SphK1 inhibition, ceramide accumulation, and oxidative stress[2].

IV. Pathway Visualization

The following diagram illustrates the mechanistic divergence of PQR620 at optimal versus excessive concentrations.

PQR620_Mechanism PQR PQR620 Treatment LowDose Optimal Concentration (100 - 250 nM) PQR->LowDose HighDose High Concentration (> 300 nM) PQR->HighDose mTOR mTORC1 / mTORC2 Inhibition LowDose->mTOR High Affinity HighDose->mTOR SphK1 SphK1 Inhibition & ROS Production HighDose->SphK1 Secondary Binding Target Targeted Cytostasis / Apoptosis mTOR->Target p-Akt / p-S6 Drop OffTarget Off-Target Cytotoxicity SphK1->OffTarget Ceramide Accumulation

PQR620 concentration-dependent signaling: mTOR specificity vs. SphK1/ROS off-target effects.

V. Self-Validating Experimental Protocol

To guarantee the scientific integrity of your PQR620 data, you must establish a concentration that is both effective and specific. This protocol utilizes a genetic rescue control to validate causality.

Protocol: Self-Validating Titration for PQR620 Selectivity

  • Step 1: Cell Seeding and Transfection (The Rescue Control)

    • Seed your target cell line into two 6-well plates at 2×105 cells/well.

    • Transfect Plate 1 with an empty vector (Control). Transfect Plate 2 with a plasmid encoding constitutively active Akt1 (caAkt1-S473D). Causality Note: caAkt1 artificially bypasses the mTORC2 blockade. If PQR620 is acting specifically on mTOR, Plate 2 will survive the treatment.

    • Incubate for 24 hours to allow for protein expression.

  • Step 2: PQR620 Titration

    • Prepare a 20 mM stock of PQR620 in DMSO[2].

    • Dilute the stock in culture media (maintaining a final DMSO concentration 0.1%) to create a titration series: 0 nM (Vehicle), 50 nM, 100 nM, 200 nM, 300 nM, and 500 nM.

    • Treat both Plate 1 and Plate 2 with the titration series for 48 hours.

  • Step 3: Multiplexed Readout (Target vs. Off-Target)

    • ROS Assessment: 30 minutes prior to harvest, add 5 μ M CellROX Deep Red Reagent to the wells to quantify oxidative stress (the off-target indicator).

    • Lysate Collection: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Western Blotting: Probe lysates for p-S6 (Ser235/236) and p-Akt (Ser473) to confirm target engagement, and Cleaved Caspase-3 to measure apoptosis.

  • Step 4: Data Interpretation and Concentration Selection

    • Identify the concentration in Plate 1 that maximally suppresses p-S6 and p-Akt.

    • Check the corresponding well in Plate 2 (caAkt1) . If the cells in Plate 2 are undergoing apoptosis (high Cleaved Caspase-3) or showing high CellROX fluorescence, your chosen concentration has breached the off-target threshold.

    • Final Selection: Choose the highest concentration that suppresses mTOR targets in Plate 1, but allows near-total survival in Plate 2.

VI. References

  • Title: The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 Source: Frontiers in Oncology / NIH PubMed Central URL: [Link]

  • Title: Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax Source: MDPI (Cancers) URL: [Link]

Sources

Optimization

Managing PQR620 solubility issues during experiment setup.

PQR620 Experimental Setup & Solubility Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing the formulation of PQR620 (CAS 192...

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Author: BenchChem Technical Support Team. Date: April 2026

PQR620 Experimental Setup & Solubility Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing the formulation of PQR620 (CAS 1927857-56-4). PQR620 is a highly potent, brain-penetrant dual inhibitor of mTORC1 and mTORC2 1. While its specific steric demands and triazine core grant it excellent selectivity and pharmacokinetics—including the ability to cross the blood-brain barrier 1—these same structural properties make it highly hydrophobic. This leads to common solubility challenges during in vitro and in vivo experimental setups.

This guide provides field-proven, causality-driven solutions to ensure your experimental integrity.

Pharmacological Context & Mechanism

To understand its solubility behavior, we must first look at its biological target. PQR620 disrupts the assembly of both mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1) complexes 2. By effectively shutting down this pathway, it blocks the phosphorylation of downstream targets like Akt, S6K1, and 4E-BP1, which are critical for tumor cell proliferation 3. Because precise dosing is required to maintain this blockade, ensuring complete solvation of the compound is non-negotiable.

mTORPathway PI3K PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTORC1 mTORC1 Complex (Raptor) AKT->mTORC1 Downstream S6K1 & 4E-BP1 Phosphorylation mTORC1->Downstream mTORC2 mTORC2 Complex (Rictor/Sin1) mTORC2->AKT Phosphorylates Ser473 PQR620 PQR620 (Dual Inhibitor) PQR620->mTORC1 Blocks PQR620->mTORC2 Blocks Effect Tumor Cell Proliferation & Survival Downstream->Effect

Figure 1: PQR620 mechanism of action inhibiting mTORC1 and mTORC2 signaling pathways.

Quantitative Solubility Profile

Before beginning any protocol, baseline your expectations against the validated solubility limits of PQR620 4, 5, 6.

Solvent / Excipient SystemMax Validated ConcentrationVisual StateRecommended Use
Anhydrous DMSO 20 mg/mL (44.89 mM)Clear SolutionIn vitro stock solutions
Ethanol 2 mg/mLClear SolutionAlternative stock
Water / Aqueous Buffers < 1 mg/mLInsoluble / SuspensionNot Recommended
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mLClear SolutionIn vivo systemic dosing (IV/IP/PO)
0.5% CMC-Na (Carboxymethyl Cellulose) 5.0 mg/mLHomogeneous SuspensionIn vivo oral gavage (PO)

In Vitro Troubleshooting FAQs

Q1: My PQR620 stock solution in DMSO turned cloudy after a month in the -20°C freezer. Why did this happen, and can I rescue it? The Causality: DMSO is highly hygroscopic, meaning it actively absorbs moisture from the air every time the tube is opened. Because PQR620 is highly lipophilic, even a fractional percentage of water in the DMSO alters the dielectric constant of the solvent, forcing the compound out of solution 4. The Fix: You can attempt to rescue the solution by sonicating it in a 37°C water bath for 10-15 minutes. However, for strict experimental integrity, we recommend preparing fresh stock using anhydrous DMSO. Self-Validating Protocol: To prevent this, dissolve PQR620 in anhydrous DMSO, purge the vial with an inert gas (Argon or Nitrogen) to displace humid air, and immediately aliquot into single-use tubes before freezing 6.

Q2: When adding the DMSO stock to my cell culture media, I observe micro-precipitates under the microscope. How do I prevent "solvent shock"? The Causality: Dropping high-concentration DMSO stock directly into aqueous media causes a localized spike in water concentration around the droplet before it can diffuse. This "solvent shock" causes immediate crystallization of PQR620. The Fix: Utilize a serial dilution methodology.

  • Dilute your 20 mM stock in pure DMSO to an intermediate concentration (e.g., 1000x your final desired assay concentration).

  • Pre-warm your culture media to 37°C.

  • Add the intermediate stock to the media dropwise while actively vortexing or swirling.

  • Ensure the final DMSO concentration never exceeds 0.1% to avoid vehicle-induced cytotoxicity 2.

In Vivo Formulation Workflows

Q3: We need to dose mice orally at 30 mg/kg for a xenograft study. Aqueous buffers fail completely. What is the standard protocol for a clear solution? The Causality: For systemic absorption, PQR620 must be maintained in a dissolved state in the GI tract or peritoneal cavity. We use a co-solvent system to step down the hydrophobicity gradually. DMSO acts as the primary solvent; PEG300 acts as a co-solvent to bridge the polarity gap; Tween-80 acts as a non-ionic surfactant to form micelles around the drug; and Saline provides the final isotonic volume 5.

Step-by-Step Methodology (Co-Solvent System): Note: This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Primary Solvation: Weigh the required PQR620 powder. Add Anhydrous DMSO to reach 10% of the final target volume. Vortex until completely clear. If precipitation occurs here, heat to 37°C and sonicate.

  • Co-Solvent Addition: Add PEG300 to reach 40% of the final volume. Vortex thoroughly. The solution must remain clear.

  • Surfactant Addition: Add Tween-80 to reach 5% of the final volume. Vortex thoroughly.

  • Aqueous Phase: Add 0.9% Saline dropwise to reach the final 45% volume, vortexing continuously during addition.

  • Self-Validation Check: Let the solution sit at room temperature for 15 minutes. Shine a laser pointer through the vial. If you see a solid beam of light (Tyndall effect), micro-precipitation/micellar collapse has occurred, and the formulation must be discarded. A truly clear solution will not scatter the light.

FormulationWorkflow Step1 1. Weigh PQR620 Step2 2. Add Anhydrous DMSO (10% Final Vol) Step1->Step2 Check Clear Solution? Step2->Check Heat Sonicate / Heat (37°C) Check->Heat No (Precipitate) Step3 3. Add PEG300 (40%) Mix thoroughly Check->Step3 Yes Heat->Check Step4 4. Add Tween-80 (5%) Mix thoroughly Step3->Step4 Step5 5. Add Saline (45%) Dropwise with vortexing Step4->Step5 Done Ready for In Vivo Dosing (≥ 2.08 mg/mL) Step5->Done

Figure 2: Step-by-step in vivo formulation workflow for PQR620 using the co-solvent method.

Q4: Can I use a suspension instead of a clear solution for oral administration? The Causality: Yes. For oral administration (PO), a homogeneous suspension is often sufficient and avoids the need for high concentrations of DMSO or PEG, which can be irritating to the animal's gastrointestinal lining. The Fix: Use a 0.5% CMC-Na (Carboxymethyl Cellulose Sodium) solution. Methodology:

  • Weigh 5 mg of PQR620 powder.

  • Add 1 mL of 0.5% CMC-Na solution.

  • Mix evenly using a tissue homogenizer or vigorous vortexing to obtain a fine, uniform suspension (5 mg/mL) 4.

  • Self-Validation Check: Ensure the suspension does not settle immediately. It must remain homogeneous long enough to draw into the gavage needle. Agitate immediately before drawing each dose.

References

  • Rageot, D., et al. "Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." ACS Publications. URL:[Link]

  • "The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620" Frontiers in Oncology. URL:[Link]

  • "The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax" MDPI. URL:[Link]

Sources

Troubleshooting

PQR620 Technical Support Center: Managing Feedback Loop Activation

Welcome to the technical support resource for PQR620, a potent, selective, and brain-penetrant dual mTORC1/2 kinase inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for PQR620, a potent, selective, and brain-penetrant dual mTORC1/2 kinase inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for your experiments. Here, we address a critical aspect of targeting the mTOR pathway: the management of compensatory feedback loops that can arise during treatment and potentially limit therapeutic efficacy.

The Challenge: Understanding PQR620-Induced Feedback

PQR620 is an ATP-competitive inhibitor that effectively blocks both mTORC1 and mTORC2 complexes.[1][4] Its mechanism of action involves the inhibition of downstream signaling, evidenced by the reduced phosphorylation of p70 S6K and 4E-BP1 (for mTORC1) and Akt at the Serine 473 site (for mTORC2).[4]

However, a well-documented consequence of inhibiting the mTORC1 pathway is the disruption of a critical negative feedback loop.[1][5][6] Normally, mTORC1/S6K1 signaling dampens the activity of receptor tyrosine kinases (RTKs) and, consequently, the PI3K-Akt pathway. When PQR620 inhibits mTORC1, this brake is removed. The resulting over-activation of PI3K can lead to a rebound in Akt phosphorylation and activity, which may counteract the anti-proliferative effects of PQR620 and contribute to drug resistance.[5][7][8][9]

This guide will provide you with the rationale and practical steps to monitor, interpret, and control this feedback activation to ensure the robustness and validity of your experimental outcomes.

Signaling Pathway Overview

Below is a diagram illustrating the mTOR signaling pathway, the inhibitory action of PQR620, and the subsequent activation of the PI3K/Akt feedback loop.

mTOR_Feedback_Loop cluster_feedback Feedback Loop RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt pS473 S6K1 S6K1 mTORC1->S6K1 S6K1->PI3K Negative Feedback Proliferation Cell Growth & Proliferation S6K1->Proliferation PQR620 PQR620 PQR620->mTORC2 PQR620->mTORC1 PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K

Caption: PQR620 inhibits mTORC1/2, which can relieve S6K1-mediated negative feedback on PI3K.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with PQR620 and see a decrease in p-S6, but p-Akt (Ser473) levels are not completely abolished or even rebound after long-term treatment. Is the compound working?

A1: Yes, this is an expected outcome and indicates that the compound is working as intended by inhibiting mTORC1. The initial decrease in p-Akt (Ser473) confirms mTORC2 inhibition.[4] However, the subsequent rebound is likely due to the feedback activation of the PI3K pathway. The inhibition of mTORC1 relieves the negative feedback that S6K1 exerts on upstream signaling, leading to PI3K activation and subsequent re-phosphorylation of Akt.[8][10] To confirm this, a time-course experiment is recommended.

Q2: How can I be sure that the rebound in Akt phosphorylation is due to a feedback loop and not due to compound degradation or clearance?

A2: This is a crucial control. To rule out compound stability issues, you can re-treat the cells with fresh PQR620 one hour before harvesting the long-term samples. If the Akt re-phosphorylation persists, it is not due to a loss of inhibitor activity but rather a biological feedback mechanism.[10]

Q3: What is the most effective strategy to prevent this feedback activation?

A3: The most effective strategy, as supported by preclinical studies, is the combination of PQR620 with a PI3K inhibitor.[7][11] This dual-inhibition approach targets the pathway at two critical nodes, providing a more comprehensive and durable suppression of downstream signaling.[9][11] Alternatively, combining PQR620 with an Akt inhibitor can also be effective.[8][10]

Q4: Will combining PQR620 with a PI3K inhibitor lead to increased cytotoxicity in my cell model?

A4: While cell-line dependent, combining an mTOR inhibitor with a PI3K inhibitor has been shown to synergistically inhibit cell growth and, in some cases, induce apoptosis where single agents are merely cytostatic.[4][7] It is essential to perform dose-response matrix experiments to determine optimal, non-toxic concentrations for combination studies.

Troubleshooting Guide & Experimental Protocols

Guide 1: Confirming and Quantifying Feedback Loop Activation

This guide provides a workflow to determine if feedback loop activation is occurring in your experimental system upon PQR620 treatment.

Workflow_Feedback_Validation start Start: Seed Cells treatment Treat with PQR620 (e.g., 0, 100, 500 nM) start->treatment timecourse Harvest Lysates at Time Points (2, 6, 24, 48h) treatment->timecourse western Perform Western Blot timecourse->western probes Probe for: p-Akt (S473), p-Akt (T308) p-S6, Total Akt, Total S6, GAPDH western->probes analysis Analyze Data: Quantify Band Intensities western->analysis decision Rebound in p-Akt at later time points? analysis->decision end_yes Conclusion: Feedback Loop is Active decision->end_yes Yes end_no Conclusion: No Significant Feedback in this Model decision->end_no No

Caption: Experimental workflow to validate PQR620-induced feedback loop activation.

Protocol 1: Western Blot Analysis of Key Pathway Markers

This protocol is designed to assess the phosphorylation status of key proteins in the mTOR pathway following PQR620 treatment.

  • Cell Culture and Treatment:

    • Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of PQR620 (e.g., a dose-response from 10 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 6, 24, and 48 hours).

  • Cell Lysis:

    • After treatment, wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride and sodium vanadate).[12]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when probing for phosphoproteins, as casein is a phosphoprotein and can increase background.[12]

    • Incubate the membrane overnight at 4°C with primary antibodies.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST and detect using an enhanced chemiluminescence (ECL) substrate.

Recommended Antibodies and Dilutions
Target ProteinSupplier & Cat. No.Recommended DilutionPurpose
p-Akt (Ser473)Cell Signaling Tech. #40601:1000 - 1:2000Measures mTORC2 activity and feedback
p-Akt (Thr308)Cell Signaling Tech. #130381:1000Measures PDK1 activity downstream of PI3K
Total AktCell Signaling Tech. #92721:1000Loading control for p-Akt
p-p70 S6K (Thr389)Cell Signaling Tech. #92051:1000Measures mTORC1 activity
Total p70 S6KCell Signaling Tech. #92021:1000Loading control for p-S6K
GAPDHEbioscience #FF26A1:5000Overall loading control

Note: Optimal antibody dilutions should be determined empirically for your specific system.

Guide 2: Implementing a Combination Strategy to Abrogate Feedback

Once feedback is confirmed, the next logical step is to control it. This is best achieved by co-administering PQR620 with a PI3K inhibitor.

Combination_Strategy PQR620 PQR620 Alone mTORC1_Inhibition mTORC1 Inhibition (↓ p-S6) PQR620->mTORC1_Inhibition Feedback Feedback Activation (↑ p-Akt) PQR620->Feedback PI3Ki PI3K Inhibitor Alone PI3K_Inhibition PI3K Inhibition (↓ p-Akt) PI3Ki->PI3K_Inhibition Combination PQR620 + PI3K Inhibitor Sustained_Inhibition Sustained Pathway Inhibition (↓↓ p-Akt, ↓ p-S6) Combination->Sustained_Inhibition Synergy Synergistic Anti-Proliferative Effect Sustained_Inhibition->Synergy

Caption: Logic of combining PQR620 with a PI3K inhibitor for synergistic effect.

Protocol 2: Designing a Combination Drug Study
  • Determine Single-Agent IC50 Values:

    • First, perform dose-response curves for PQR620 and your chosen PI3K inhibitor (e.g., Alpelisib, Buparlisib) individually to determine the IC50 for cell viability in your model (e.g., using a 72-hour MTT or CellTiter-Glo assay).

  • Combination Matrix Design:

    • Design a matrix of concentrations for both drugs. Typically, this involves using concentrations at, above, and below the single-agent IC50 values (e.g., 0.25x, 0.5x, 1x, 2x IC50).

    • Treat cells with all possible combinations of the two drugs for 72 hours.

  • Assess Synergy:

    • Measure cell viability for each combination.

    • Calculate synergy using a standard method, such as the Bliss Independence model or the Chou-Talalay method (which calculates a Combination Index, CI). A CI < 1 indicates synergy.

  • Validate Mechanism of Synergy:

    • Select a synergistic combination of concentrations from your viability assay.

    • Perform the Western blot protocol as described in Protocol 1 using PQR620 alone, the PI3K inhibitor alone, and the combination.

    • A successful combination should demonstrate sustained suppression of both p-Akt and p-S6, confirming that the feedback loop has been effectively controlled.[9][11]

References
  • Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. (2018). PLOS One. [Link]

  • A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors. (2011). PLOS One. [Link]

  • Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells. (2011). Pathology & Oncology Research. [Link]

  • Combined Inhibition of PI3Kβ and mTOR Inhibits Growth of PTEN-null Tumors. (2018). Molecular Cancer Therapeutics. [Link]

  • Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. (2018). PMC. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). Frontiers in Pharmacology. [Link]

  • Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates. (2011). Investigational New Drugs. [Link]

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. (2019). Cancers. [Link]

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. (2021). Frontiers in Oncology. [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. (2018). Journal of Medicinal Chemistry. [Link]

  • PQR-620 is a novel potent and selective brain-penetrant inhibitor of mTORC1/2. (2016). BioWorld. [Link]

  • Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance. (2012). Molecular & Cellular Oncology. [Link]

  • Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. (2008). Journal of Clinical Investigation. [Link]

  • (PDF) The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. (2019). ResearchGate. [Link]

  • Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. (2021). International Journal of Molecular Sciences. [Link]

  • Abstract 393A: Pharmacological characterization of the selective, orally bioavailable, potent mTORC1/2 inhibitor PQR620. (2016). Cancer Research. [Link]

  • The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells. (2008). The Journal of Biological Chemistry. [Link]

  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]

  • AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. (2022). Journal of Biomedical Science. [Link]

  • Can someone advise on a detection problem p-Akt in western blot?. (2014). ResearchGate. [Link]

  • The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. (2018). Epilepsia. [Link]

  • Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD. (2020). Neuropharmacology. [Link]

  • mTOR and cancer: many loops in one pathway. (2010). Oncogene. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of mTOR Kinase Inhibitors: PQR620 vs. INK128 (MLN0128) in Cancer Cell Lines

A Senior Application Scientist's Guide to In Vitro Efficacy and Mechanistic Differences This guide provides a detailed comparison of two prominent ATP-competitive mTOR kinase inhibitors, PQR620 and INK128 (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Mechanistic Differences

This guide provides a detailed comparison of two prominent ATP-competitive mTOR kinase inhibitors, PQR620 and INK128 (also known as MLN0128 or sapanisertib), focusing on their performance in preclinical cancer cell line models. We will delve into their mechanisms of action, comparative anti-proliferative activity, and their effects on downstream signaling pathways, supported by experimental data and detailed protocols for researchers.

Introduction: The Rationale for Targeting the mTOR Kinase

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors (via PI3K/Akt) and nutrient availability. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1: Primarily regulates protein synthesis and cell growth by phosphorylating key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).

  • mTORC2: Is involved in cell survival and metabolism, and is responsible for the full activation of Akt by phosphorylating it at the Ser473 residue.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that only partially suppress mTORC1 activity and do not directly inhibit mTORC2. This limitation can lead to a feedback activation of Akt via mTORC2, potentially undermining their therapeutic efficacy. This led to the development of second-generation mTOR kinase inhibitors (TORKinibs), such as PQR620 and INK128, which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.

This guide focuses on a direct comparison of two such TORKinibs, providing researchers with the data and methodologies to evaluate their suitability for specific preclinical research applications.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

Both PQR620 and INK128 are potent, orally bioavailable, and brain-penetrant small molecules designed to inhibit mTOR kinase activity directly. Their primary mechanism involves competing with ATP in the catalytic cleft of the mTOR protein, which prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 p-Akt_S473 Akt (p-S473) (Full Activation) mTORC2->p-Akt_S473 p-S6K S6K (p-T389) mTORC1->p-S6K p-4EBP1 4E-BP1 (p-T37/46) mTORC1->p-4EBP1 Cell Survival Cell Survival p-Akt_S473->Cell Survival Protein Synthesis Protein Synthesis p-S6K->Protein Synthesis p-4EBP1->Protein Synthesis inhibitor PQR620 INK128 inhibitor->mTORC2 inhibitor->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by PQR620 and INK128.

As illustrated, by blocking the kinase activity at its source, these inhibitors prevent the phosphorylation of key downstream effectors. This includes the suppression of mTORC1-mediated phosphorylation of S6K and 4E-BP1, as well as the mTORC2-mediated phosphorylation of Akt at Ser473, leading to a more comprehensive shutdown of the pathway compared to rapalogs.

Head-to-Head Comparison: Anti-proliferative Activity

The most direct measure of an anti-cancer agent's effectiveness in vitro is its ability to inhibit cell proliferation. Studies have compared the half-maximal inhibitory concentration (IC50) of PQR620 and INK128 across various cancer cell lines.

A study published in Molecular Cancer Therapeutics evaluated both inhibitors in glioblastoma (GBM) cell lines, a cancer type known for its reliance on the PI3K/mTOR pathway. The results demonstrate that both compounds exhibit potent anti-proliferative activity in the nanomolar range.

Table 1: Comparative Anti-proliferative Activity (IC50, nM) in Glioblastoma Cell Lines

Cell LinePQR620 (IC50, nM)INK128 (IC50, nM)
U87MG13613
LN22910826
T98G10216

Data summarized from a 72-hour incubation period.

Analysis: The data indicates that while both compounds are highly potent, INK128 consistently demonstrates a lower IC50 value , suggesting greater potency in these specific GBM cell lines under the tested conditions. This difference, ranging from approximately 4- to 8-fold, is significant and may influence compound selection for studies focused on achieving maximal growth inhibition at the lowest possible concentration.

Comparative Effects on Downstream mTOR Signaling

To validate that the observed anti-proliferative effects are due to on-target mTOR inhibition, the phosphorylation status of key downstream substrates is analyzed via Western blotting. The goal is to confirm the dual inhibition of both mTORC1 and mTORC2.

  • mTORC1 Inhibition Marker: Phosphorylation of S6 ribosomal protein (p-S6), a downstream target of S6K.

  • mTORC2 Inhibition Marker: Phosphorylation of Akt at serine 473 (p-Akt S473).

In U87MG glioblastoma cells, treatment with either PQR620 or INK128 resulted in a dose-dependent reduction in the phosphorylation of both S6 and Akt.

Key Observations:

  • Both PQR620 and INK128 effectively suppressed p-S6 (mTORC1) and p-Akt S473 (mTORC2) at concentrations as low as 100 nM.

  • INK128 appeared to achieve a more complete inhibition of p-Akt at lower concentrations compared to PQR620 in some contexts, aligning with its lower IC50 values for proliferation.

These results mechanistically confirm that both agents function as dual mTORC1/mTORC2 inhibitors in cancer cells, effectively shutting down the central hubs of the mTOR signaling network.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below. These protocols include expert insights into critical steps and controls.

Cell Proliferation/Viability Assay (using CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.

Workflow_CTG A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Add Inhibitors (PQR620, INK128, Vehicle) (Create serial dilutions) B->C D 4. Incubate 72h (Allow for anti-proliferative effect) C->D E 5. Equilibrate Plate (30 min at room temperature) D->E F 6. Add CellTiter-Glo® Reagent (100 µL per well) E->F G 7. Mix and Stabilize (2 min orbital shaking, 10 min incubation) F->G H 8. Read Luminescence (Plate reader) G->H I 9. Analyze Data (Normalize to vehicle control, plot dose-response curve to calculate IC50) H->I

Caption: Workflow for a cell viability assay using CellTiter-Glo®.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cancer cells. Seed them in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Expertise Note: The seeding density is critical. Too few cells will result in a low signal; too many may become confluent before the 72h endpoint, obscuring the drug's effect. This must be optimized for each cell line.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume normal growth.

  • Compound Preparation: Prepare serial dilutions of PQR620 and INK128 in complete growth medium. A typical concentration range might be 1 nM to 10 µM.

    • Trustworthiness Note: Always include a "vehicle-only" control (e.g., 0.1% DMSO) to represent 100% cell viability and a "no-cell" control for background luminescence.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no-cell wells). Normalize the data by setting the average luminescence of the vehicle-treated wells to 100%. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Western Blotting for mTOR Pathway Analysis

This protocol details the detection of key phosphorylated proteins to confirm the mechanism of action.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere for 24 hours. Treat the cells with PQR620, INK128 (e.g., at 100 nM and 1 µM), or vehicle (DMSO) for a short duration, typically 2-4 hours, to observe direct effects on signaling.

    • Expertise Note: A short treatment time is crucial for observing changes in phosphorylation, which can be transient.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™ and cOmplete™).

    • Trustworthiness Note: The inclusion of phosphatase inhibitors is absolutely essential for preserving the phosphorylation state of the target proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

    • Expertise Note: Use BSA-based blocking buffer when probing for phosphoproteins, as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Antibodies:

      • p-Akt (Ser473)

      • Total Akt

      • p-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • Actin or Tubulin (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the relative change in phosphorylation.

Conclusion and Recommendations

Both PQR620 and INK128 are potent, next-generation dual mTORC1/mTORC2 inhibitors that demonstrate significant anti-proliferative activity in cancer cell lines.

  • Potency: Based on available data in glioblastoma cell lines, INK128 (MLN0128) exhibits greater potency , with IC50 values consistently lower than those of PQR620. Researchers aiming for maximal inhibition at the lowest concentration may favor INK128.

  • Mechanism: Both compounds effectively and comparably inhibit the downstream signaling of mTORC1 and mTORC2, confirming their on-target mechanism of action.

  • Selection Criteria: The choice between PQR620 and INK128 could depend on several factors:

    • Therapeutic Window: While not explored here, in vivo studies may reveal differences in toxicity or tolerability that could favor one compound over the other.

    • Pharmacokinetics: Both are noted as being brain-penetrant, a key feature for neurological cancers like GBM. Subtle differences in their pharmacokinetic profiles could influence efficacy in specific models.

    • Off-Target Profile: A comprehensive kinase panel screening would reveal any differences in off-target activities that might contribute to efficacy or toxicity.

For in vitro studies, both compounds serve as excellent tools for probing the mTOR pathway. However, for comparative efficacy studies where potency is a key variable, INK128 appears to have an edge in the cell lines reported. Researchers should validate these findings in their specific cancer cell line models of interest using the robust protocols detailed in this guide.

References

  • Guri, Y. et al. (2017). PQR620, a novel dual PI3K/mTOR inhibitor, demonstrates potent anti-tumor activity in preclinical glioblastoma models. Molecular Cancer Therapeutics, 16(8), 1576-1586. [Link]

  • Rodrik-Outmezguine, V.S. et al. (2016). Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor. Nature, 534(7606), 272-276. [Link]

Comparative

Off-target effects of PQR620 in comparison to similar compounds.

Comprehensive Technical Guide: Off-Target Effects and Selectivity Profiling of PQR620 vs. Alternative mTOR Inhibitors Executive Summary The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Off-Target Effects and Selectivity Profiling of PQR620 vs. Alternative mTOR Inhibitors

Executive Summary

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies and neurological disorders[1]. First-generation allosteric inhibitors (rapalogs) fail to fully inhibit mTOR complex 1 (mTORC1) and do not target mTOR complex 2 (mTORC2), frequently leading to the feedback activation of pro-survival pathways[2].

To address this, second-generation ATP-competitive mTOR kinase inhibitors (TORKi) were developed to block both complexes. However, early TORKi compounds (e.g., INK128/sapanisertib, AZD2014/vistusertib) and pan-PI3K/mTOR inhibitors (e.g., BEZ235/dactolisib) often exhibit significant off-target kinase binding, limiting their therapeutic window[1][3]. PQR620 represents a novel, highly potent, and brain-penetrant catalytic mTORC1/2 inhibitor[1]. This guide objectively compares the off-target profile of PQR620 against similar compounds, detailing the structural basis for its selectivity and providing self-validating experimental protocols for kinome profiling.

Mechanistic and Structural Basis for Selectivity

Developing selective TORKi is notoriously challenging due to the high structural homology between the catalytic ATP-binding sites of mTOR and phosphoinositide 3-kinase (PI3K)[4]. PQR620 was rationally designed and optimized from the pan-PI3K/mTOR inhibitor PQR309[1].

The critical structural modification involved substituting a trifluoromethyl group with a difluoromethyl group, which significantly increased the compound's binding affinity for the mTOR kinase domain[1]. Furthermore, the introduction of specific substituted morpholino groups effectively reduced PI3K binding through steric hindrance, resulting in an exceptional >380-fold selectivity for mTOR over PI3K[1].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 (mTOR-Raptor) AKT->mTORC1 Activates mTORC2 mTORC2 (mTOR-Rictor) mTORC2->AKT Phosphorylates BEZ235 BEZ235 (Pan-PI3K/mTOR) BEZ235->PI3K BEZ235->mTORC1 BEZ235->mTORC2 Rapamycin Rapamycin (Allosteric mTORC1) Rapamycin->mTORC1 PQR620 PQR620 (Catalytic mTORC1/2) PQR620->mTORC1 PQR620->mTORC2

Caption: Differential intervention points of PQR620, Rapamycin, and BEZ235 within the mTOR pathway.

Comparative Kinome Selectivity Profiling

To objectively evaluate off-target effects, kinase inhibitors are subjected to broad kinome screening. The S(10) score is a standard metric defined as the fraction of tested kinases inhibited by >90% at a 10 µM compound concentration. A lower S(10) score indicates higher selectivity[1].

As summarized in the table below, PQR620 demonstrates negligible off-target effects across a panel of 456 wild-type kinases, achieving an outstanding S(10) score of 0.005[1][5]. In contrast, other second-generation inhibitors like INK128 and PP242 exhibit S(10) scores exceeding 0.1, indicating substantial off-target kinase inhibition that could lead to in vivo toxicity[1].

CompoundPrimary Target(s)mTOR Binding (Ki)PI3Kα Binding (Ki)Selectivity (mTOR vs PI3K)Kinome Selectivity Score S(10) at 10 µM
PQR620 mTORC1 / mTORC210.8 nM4.2 µM389-fold0.005 (Highly Selective)
INK128 mTORC1 / mTORC2~1 nM>1 µM>100-fold> 0.1 (Moderate Off-Target)
AZD2014 mTORC1 / mTORC2~2.8 nM~1 µM>100-foldModerate
BEZ235 Pan-PI3K / mTOR~20 nM~4 nMNone (Dual Inhibitor)High Off-Target

Data derived from competitive biochemical binding assays and DiscoverX scanMAX panels[1][5][6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust experimental design requires internal validation. The following protocols detail how to assess both the broad off-target kinome profile and the specific on-target physical disruption of mTOR complexes.

Protocol 1: High-Throughput Kinase Selectivity Profiling (scanMAX)

Causality Check: Why use a competitive binding assay over a functional kinase assay for initial off-target screening? Functional assays depend on specific substrates and ATP concentrations, which vary widely between kinases. A competitive active-site directed binding assay normalizes these variables, providing a direct thermodynamic measurement of compound affinity across 456 kinases simultaneously.

  • Compound Preparation: Dissolve PQR620 in 100% DMSO to create a 10 mM stock. Dilute to a final working concentration of 10 µM, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent-induced protein denaturation[2].

  • Kinase Panel Incubation: Introduce the compound to a panel of 456 DNA-tagged wild-type kinases immobilized on a solid support.

  • Competition Assessment: Add a proprietary active-site directed ligand. If PQR620 binds to an off-target kinase, it prevents the ligand from binding.

  • Quantification: Elute the bound kinases and quantify via qPCR. Calculate the S(10) score: (Number of kinases with <10% control binding) / (Total number of kinases tested)[1].

Protocol 2: Co-Immunoprecipitation (Co-IP) for Target Validation

Causality Check: Why perform Co-IP instead of standard Western blotting for p-S6 or p-AKT? While Western blots confirm downstream signaling inhibition, they cannot distinguish between allosteric inhibition (like rapalogs) and catalytic ATP-competitive inhibition. Co-IP physically isolates the mTOR complexes, allowing us to verify that PQR620 directly disrupts the structural assembly of mTOR-Raptor (mTORC1) and mTOR-Rictor-Sin1 (mTORC2)[2].

  • Cell Lysis: Treat target cells (e.g., NSCLC or lymphoma cell lines) with vehicle or PQR620 (e.g., 2 µM for 24 h)[6]. Lyse cells in a mild CHAPS-based buffer to preserve intact protein-protein interactions (avoid harsh detergents like RIPA).

  • Immunoprecipitation: Incubate the lysate with an anti-mTOR primary antibody overnight at 4°C, followed by Protein A/G magnetic beads.

  • Elution and Detection: Wash the beads, elute the complexes by boiling in Laemmli buffer, and perform SDS-PAGE.

  • Validation: Immunoblot for Raptor (mTORC1) and Rictor/Sin1 (mTORC2). A successful assay will show these co-factors co-precipitating with mTOR in the vehicle control, but significantly reduced or absent in the PQR620-treated samples, confirming physical complex disruption[2].

Workflow S1 1. Compound Preparation (DMSO Stock) S2 2. scanMAX Kinase Panel (456 kinases) S1->S2 S3 3. Co-IP Assay (mTORC1/2 Disruption) S2->S3 S4 4. Data Analysis (S(10) Score Calculation) S3->S4

Caption: Experimental workflow for validating target selectivity and mTOR complex disruption.

Conclusion

PQR620 represents a significant advancement over earlier generation mTOR inhibitors. By utilizing specific structural modifications, it achieves potent catalytic inhibition of both mTORC1 and mTORC2 while maintaining an exceptionally clean off-target profile (S(10) = 0.005)[1]. Compared to similar compounds like INK128 or BEZ235, PQR620 provides researchers and drug developers with a highly selective, brain-penetrant tool for interrogating the mTOR pathway without the confounding variables of off-target kinase inhibition.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications. 1

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. PMC / NIH. 2

  • PQR620 (CAS Number: 1927857-56-4) Product Information. Cayman Chemical. 5

  • The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620. Frontiers in Oncology.3

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. PMC / NIH. 6

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Journals. 4

Sources

Safety & Regulatory Compliance

Safety

Section 1: Chemical Profile and Mechanistic Causality

Comprehensive Laboratory Guide: Personal Protective Equipment and Operational Handling for PQR620 As a Senior Application Scientist, I recognize that handling novel, highly potent kinase inhibitors requires a rigorous ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Personal Protective Equipment and Operational Handling for PQR620

As a Senior Application Scientist, I recognize that handling novel, highly potent kinase inhibitors requires a rigorous approach that bridges chemical safety with experimental precision. PQR620 is a highly selective, brain-penetrant dual mTORC1/2 inhibitor currently utilized in advanced oncology and neurology research[1]. Because it fundamentally disrupts cellular proliferation and survival pathways, accidental exposure poses significant health risks. This guide provides a self-validating system of operational protocols, ensuring that your laboratory can handle PQR620 safely while maintaining the highest standards of scientific integrity.

Before defining the Personal Protective Equipment (PPE) requirements, we must understand the compound's biological mechanics. PQR620 acts by competitively binding to the ATP-binding cleft of the mechanistic target of rapamycin (mTOR), effectively shutting down both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)[1][2]. This dual inhibition downregulates downstream effectors such as p-p70 S6, p-4E-BP1, and p-AKT, leading to G1 cell cycle arrest and apoptosis[2][3].

Because PQR620 is designed to penetrate the blood-brain barrier and induce systemic cellular arrest, any dermal, inhalation, or mucosal exposure to the researcher can result in unintended toxicity and severe cellular disruption[1][4].

G PQR620 PQR620 (mTORC1/2 Inhibitor) mTORC1 mTORC1 PQR620->mTORC1 Inhibits mTORC2 mTORC2 PQR620->mTORC2 Inhibits S6K p-p70 S6 (Thr389) mTORC1->S6K Downregulates EBP1 p-4E-BP1 (Thr37/46) mTORC1->EBP1 Downregulates AKT p-AKT (Ser473) mTORC2->AKT Downregulates Apoptosis Apoptosis & G1 Cell Cycle Arrest S6K->Apoptosis EBP1->Apoptosis AKT->Apoptosis

PQR620 dual inhibition of mTORC1/2 signaling pathways leading to apoptosis.

Quantitative Data Summary

To contextualize the potency and handling requirements, review the quantitative parameters of PQR620 below[1][3][5]:

PropertyValueOperational Implication
CAS Number 1927857-56-4Unique identifier for SDS tracking and hazard logging.
Molecular Weight 445.5 g/mol Required for precise molarity calculations during reconstitution.
mTOR Inhibition ( Ki​ ) 10.8 nMExtreme potency; microgram exposures are biologically active.
Selectivity (mTOR vs PI3K) 389-foldHigh specificity reduces off-target noise in downstream assays.
Solubility (DMSO) 1-10 mg/mLRequires DMSO for stock solutions, increasing skin permeability risk.
Physical State Solid (Powder)High risk of aerosolization during initial weighing and uncapping.

Section 2: Hazard Assessment & PPE Causality

The selection of PPE for PQR620 is dictated by its physical state (solid powder) and its primary solvent (DMSO)[5]. DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Therefore, standard laboratory attire is insufficient.

  • Respiratory Protection:

    • Requirement: Handling must occur exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. If a hood is unavailable, an N95/FFP2 respirator is mandatory.

    • Causality: PQR620 is supplied as a lyophilized solid[5]. Opening the vial can release micro-particulates. Inhalation bypasses first-pass metabolism, delivering the mTOR inhibitor directly to systemic circulation.

  • Dermal Protection (The "Double-Glove" Mandate):

    • Requirement: Double-layer nitrile gloves (minimum 5 mil thickness). Latex is strictly prohibited.

    • Causality: When reconstituting PQR620 in DMSO, a splash on a single glove can rapidly degrade the material. Nitrile offers superior chemical resistance to DMSO. Double gloving ensures that if the outer glove is compromised, the inner glove protects the skin while the researcher immediately doffs the contaminated layer, creating a self-validating safety barrier.

  • Ocular Protection:

    • Requirement: Chemical splash goggles (ANSI Z87.1 certified). Safety glasses with side shields are inadequate.

    • Causality: Accidental splashing of the PQR620-DMSO stock solution into the ocular mucosa will result in rapid systemic absorption and localized cellular toxicity.

  • Body Protection:

    • Requirement: Fully buttoned, fluid-resistant laboratory coat with knit cuffs.

Section 3: Step-by-Step Methodology for Reconstitution and Handling

To ensure both researcher safety and the preservation of PQR620's chemical stability (preventing oxidation or hydrolysis), follow this validated workflow[5].

Protocol: Preparation of a 10 mM Stock Solution

  • Step 1: Environmental Preparation Activate the chemical fume hood. Ensure the sash is at the correct operational height. Line the work surface with a disposable, absorbent, plastic-backed bench pad to contain potential micro-spills.

  • Step 2: PPE Donning Don the fluid-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Step 3: Vial Equilibration Remove the PQR620 vial from -20°C storage[5]. Crucial Step: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation, which can degrade the compound via hydrolysis and alter the actual concentration of your stock solution.

  • Step 4: Reconstitution Carefully uncap the vial inside the fume hood. To prepare a 10 mM stock from a 5 mg vial (MW = 445.5 g/mol ), add 1.122 mL of anhydrous, cell-culture grade DMSO directly to the vial.

  • Step 5: Homogenization and Purging Pipette gently to dissolve the solid. PQR620 is sparingly soluble in DMSO (1-10 mg/mL)[5], so gentle vortexing may be required. Once dissolved, purge the headspace of the vial with an inert gas (Argon or Nitrogen)[5].

    • Causality: Purging displaces oxygen and moisture, maximizing the stability of the stock solution for long-term storage and preventing oxidative degradation.

  • Step 6: Aliquoting Divide the stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to prevent freeze-thaw degradation and phototoxicity. Store immediately at -20°C[5].

Workflow Prep 1. Preparation Fume Hood & PPE Weigh 2. Equilibration Prevent Condensation Prep->Weigh Recon 3. Reconstitution DMSO Solvent Weigh->Recon Purge 4. Gas Purging Argon/Nitrogen Recon->Purge Store 5. Aliquot & Store -20°C Purge->Store

Step-by-step operational workflow for the safe reconstitution and storage of PQR620.

Section 4: Spill Management and Disposal Plan

A robust laboratory protocol must account for operational failures. Implement the following steps immediately in the event of an accidental spill.

Solid Powder Spill:

  • Do not sweep. Sweeping aerosolizes the potent powder, drastically increasing inhalation risk.

  • Cover the spill with damp absorbent paper towels (using water or a mild detergent).

  • Wipe the area inward from the edges to prevent spreading the compound.

  • Place all contaminated materials into a sealed, labeled hazardous waste bag.

DMSO-Stock Solution Spill:

  • Immediately cover the liquid with a universal chemical absorbent pad.

  • Because DMSO penetrates gloves rapidly, if your outer gloves contact the spill, remove them immediately, wash hands, and don new double gloves before continuing the cleanup.

  • Clean the residual area with a 70% ethanol solution or soap and water to remove any trace compound.

Disposal: PQR620 must never be disposed of down the drain. All vials, pipette tips, bench pads, and PPE that have come into direct contact with the compound must be treated as toxic chemical waste and incinerated according to institutional and governmental environmental regulations[5].

References

  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax MDPI[Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

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